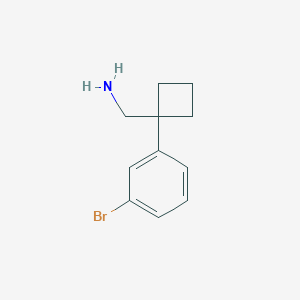

(1-(3-Bromophenyl)cyclobutyl)methanamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[1-(3-bromophenyl)cyclobutyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrN/c12-10-4-1-3-9(7-10)11(8-13)5-2-6-11/h1,3-4,7H,2,5-6,8,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNGDQEVWRCWFDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(CN)C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80592231 | |

| Record name | 1-[1-(3-Bromophenyl)cyclobutyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80592231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915690-61-8 | |

| Record name | 1-[1-(3-Bromophenyl)cyclobutyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80592231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [1-(3-bromophenyl)cyclobutyl]methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to (1-(3-Bromophenyl)cyclobutyl)methanamine: Structure, Properties, Synthesis, and Research Applications

Executive Summary: This document provides a comprehensive technical overview of (1-(3-Bromophenyl)cyclobutyl)methanamine, a halogenated organic compound of significant interest in medicinal chemistry and drug discovery. As a functionalized cyclobutane derivative, it serves as a valuable building block for synthesizing more complex molecules with potential therapeutic applications. This guide details its chemical structure, physicochemical properties, a proposed synthetic pathway with experimental considerations, and its potential role in the development of novel therapeutics, particularly targeting the central nervous system.

Chemical Identity and Structural Elucidation

This compound is a primary amine characterized by a unique structural motif: a quaternary carbon atom at the 1-position of a cyclobutane ring, which is substituted with both a 3-bromophenyl group and a methylamine group. This arrangement provides a rigid scaffold that is frequently explored in the design of pharmacologically active agents.

Nomenclature and Chemical Identifiers

The compound is systematically named and identified by several standard chemical codes, ensuring its unambiguous identification in chemical databases and literature.

| Identifier | Value | Source |

| IUPAC Name | [1-(3-bromophenyl)cyclobutyl]methanamine | N/A |

| CAS Number | 915690-61-8 | [1][2][3] |

| Molecular Formula | C₁₁H₁₄BrN | [1][2][3] |

| Molecular Weight | 240.14 g/mol | [1][2] |

| InChI Key | KNGDQEVWRCWFDK-UHFFFAOYSA-N | [3][4] |

| Canonical SMILES | C1CC(C1)(CN)C2=CC(=CC=C2)Br | [4] |

| Synonyms | 1-(3-Bromophenyl)cyclobutanemethanamine | [3] |

Molecular Structure

The core structure consists of a central cyclobutane ring. One of the ring's carbon atoms is bonded to a phenyl ring, which is brominated at the meta (3-) position, and also to a methylamine (-CH₂NH₂) functional group. The molecule does not possess a chiral center at the quaternary carbon, as two of the substituents on the cyclobutane ring are identical (the two -CH₂- groups of the ring).

Caption: 2D structure of this compound.

Physicochemical and Predicted Properties

The physical and chemical properties of a compound are critical for its handling, formulation, and biological activity. While extensive experimental data is not publicly available, key properties can be sourced from suppliers or predicted using computational models.

Physical Properties

| Property | Value | Source |

| Appearance | Solid | [3] |

| Purity | Commercially available up to 98% | [3] |

| Monoisotopic Mass | 239.03096 Da | [4] |

Predicted Properties

Computational tools provide valuable insights into the likely behavior of a molecule in biological systems.

| Property | Predicted Value | Significance | Source |

| XlogP | 2.8 | Indicates good lipid solubility and potential for crossing the blood-brain barrier. | [4] |

| Topological Polar Surface Area (TPSA) | 26.02 Ų | Suggests good oral bioavailability and cell permeability. | N/A |

| Hydrogen Bond Donors | 1 | The primary amine group can participate in hydrogen bonding. | N/A |

| Hydrogen Bond Acceptors | 1 | The nitrogen atom can act as a hydrogen bond acceptor. | N/A |

Spectral Characteristics

Spectroscopic analysis is essential for structural confirmation.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons (in the 7.0-7.5 ppm region), the aminomethyl protons (-CH₂NH₂) as a singlet or broadened signal around 2.5-3.0 ppm, and complex multiplets for the cyclobutane ring protons between 1.5 and 2.5 ppm. The NH₂ protons would likely appear as a broad singlet that can exchange with D₂O.

-

¹³C NMR Spectroscopy: The carbon spectrum would reveal signals for the quaternary carbon, the six distinct aromatic carbons (four CH and two C-Br/C-C), the aminomethyl carbon, and the three carbons of the cyclobutane ring.

-

Mass Spectrometry: High-resolution mass spectrometry should confirm the molecular formula C₁₁H₁₄BrN. Predicted collision cross section (CCS) values for various adducts, such as [M+H]⁺ at an m/z of 240.03824, have been calculated.[4]

| Adduct | Predicted m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 240.03824 | 139.7 |

| [M+Na]⁺ | 262.02018 | 148.8 |

| Data sourced from PubChemLite prediction tools.[4] |

Synthesis and Purification

Retrosynthetic Analysis & Proposed Pathway

The synthesis logically starts from 3-bromophenylacetonitrile and 1,3-dibromopropane. The key steps involve a double alkylation to form the cyclobutane ring and a subsequent reduction of the nitrile to the primary amine.

Caption: Proposed synthetic pathway for the target compound.

Proposed Synthetic Protocol

This protocol is adapted from established methods for similar structures.[5]

Step 1: Synthesis of 1-(3-Bromophenyl)cyclobutane-1-carbonitrile

-

Rationale: This step forms the core cyclobutane structure. A strong, non-nucleophilic base is required to deprotonate the carbon alpha to both the phenyl ring and the nitrile group, creating a carbanion. This carbanion then acts as a nucleophile, reacting with 1,3-dibromopropane in a double alkylation sequence to form the four-membered ring.

-

Procedure:

-

To a stirred suspension of sodium hydride (2.2 equivalents) in anhydrous THF under an inert atmosphere (N₂ or Ar), add a solution of 3-bromophenylacetonitrile (1.0 equivalent) in THF dropwise at 0 °C.

-

Allow the mixture to warm to room temperature and stir for 30 minutes until hydrogen evolution ceases.

-

Add 1,3-dibromopropane (1.1 equivalents) dropwise, keeping the temperature below 30 °C.

-

Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

-

Cool the reaction, quench carefully with water, and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude nitrile intermediate.

-

Step 2: Reduction to this compound

-

Rationale: The nitrile group is a versatile precursor to a primary amine. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of this transformation. Alternatively, catalytic hydrogenation offers a milder, scalable option.

-

Procedure (using LiAlH₄):

-

Add a solution of the crude 1-(3-bromophenyl)cyclobutane-1-carbonitrile in anhydrous THF dropwise to a stirred suspension of LiAlH₄ (1.5 equivalents) in THF at 0 °C under an inert atmosphere.

-

After the addition is complete, allow the mixture to stir at room temperature, then heat to reflux to ensure complete reaction (monitor by TLC or LC-MS).

-

Cool the reaction to 0 °C and quench sequentially by the cautious dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

-

Stir the resulting granular precipitate for 1 hour, then filter and wash the solid thoroughly with THF or ethyl acetate.

-

Combine the filtrates, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude amine.

-

Purification and Analysis Workflow

Purification is critical to isolate the target compound for further use. A standard workflow ensures both high purity and confirmed identity.

Caption: Workflow for the purification and analysis of the final product.

Applications in Research and Drug Development

Role as a Synthetic Building Block

This compound is primarily used as a specialized building block in discovery chemistry.[3] Its utility stems from two key reactive sites:

-

The Primary Amine: This group can be readily derivatized through reactions such as amidation, reductive amination, sulfonylation, and alkylation to build a wide array of more complex molecules.

-

The Bromophenyl Group: The bromine atom is a versatile handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse substituents onto the aromatic ring.

Potential Pharmacological Relevance

The broader class of phenylcycloalkylmethylamine derivatives has been investigated for various pharmacological activities. Notably, patents related to these scaffolds describe their use in treating conditions such as obesity and depression.[6] The rigid cyclobutyl group serves to orient the phenyl and amine functionalities in a specific, constrained conformation, which can be advantageous for binding to biological targets like transporters or G-protein coupled receptors (GPCRs) in the central nervous system. This compound is therefore a valuable starting point for generating libraries of compounds for screening in these therapeutic areas.

Handling and Safety

This compound is intended for research use only.[1] Standard laboratory safety precautions should be employed, including the use of personal protective equipment (gloves, safety glasses, lab coat). Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.[7]

Conclusion

This compound is a well-defined chemical entity with significant potential as an intermediate in the synthesis of novel chemical probes and drug candidates. Its unique three-dimensional structure, combined with multiple points for chemical diversification, makes it an attractive scaffold for medicinal chemists. The synthetic route is accessible through established chemical transformations, and its properties are amenable to further development. This guide provides a foundational understanding for researchers looking to incorporate this valuable building block into their research and development programs.

References

- This compound. Suzhou Aobai Pharmaceutical Co., Ltd. [Link]

- [1-(3-bromophenyl)cyclobutyl]methanamine (C11H14BrN). PubChemLite. [Link]

- Synthesis of (1-(3-Chlorophenyl)cyclobutyl)methylamine. PrepChem.com. [Link]

- Compositions, synthesis, and methods of using phenylcycloalkylmethylamine derivatives.

Sources

- 1. scbt.com [scbt.com]

- 2. allbiopharm.com [allbiopharm.com]

- 3. [1-(3-bromophenyl)cyclobutyl]methanamine | CymitQuimica [cymitquimica.com]

- 4. PubChemLite - [1-(3-bromophenyl)cyclobutyl]methanamine (C11H14BrN) [pubchemlite.lcsb.uni.lu]

- 5. prepchem.com [prepchem.com]

- 6. US9238625B2 - Compositions, synthesis, and methods of using phenylcycloalkylmethylamine derivatives - Google Patents [patents.google.com]

- 7. [1-(3-BROMOPHENYL)CYCLOBUTYL]METHANAMINE price,buy [1-(3-BROMOPHENYL)CYCLOBUTYL]METHANAMINE - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to (1-(3-Bromophenyl)cyclobutyl)methanamine (CAS Number 915690-61-8)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (1-(3-Bromophenyl)cyclobutyl)methanamine, a key building block in modern medicinal chemistry. The document delves into its chemical identity, a plausible and detailed synthetic route, proposed purification strategies, and its strategic applications in drug discovery. The guide is structured to offer not just procedural steps but also the underlying scientific rationale, empowering researchers to effectively utilize this versatile chemical scaffold. The core value of this molecule lies in the unique combination of a rigid, three-dimensional cyclobutane core and a synthetically versatile 3-bromophenyl moiety, offering a gateway to novel chemical entities with promising pharmacological profiles.

Introduction: The Strategic Value of a Unique Scaffold

In the landscape of contemporary drug discovery, the pursuit of novel chemical matter with enhanced three-dimensionality (3D) and favorable physicochemical properties is paramount. Molecules rich in sp³-hybridized centers are increasingly sought after to improve solubility, metabolic stability, and to escape the confines of flat, aromatic-heavy compound libraries.[1] this compound (CAS 915690-61-8) emerges as a compound of significant interest, strategically positioned at the intersection of these desirable molecular attributes.

The cyclobutane ring, a motif once considered synthetically challenging, is now recognized for its ability to confer conformational rigidity and act as a bioisosteric replacement for larger or more flexible groups.[2][3] This rigid scaffold helps to precisely orient pharmacophoric elements in three-dimensional space, potentially leading to enhanced binding affinity and selectivity for biological targets.[2][4]

Paired with the cyclobutane is the 3-bromophenyl group. The bromine atom serves as a versatile synthetic handle, enabling a wide array of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) for late-stage diversification and the exploration of structure-activity relationships (SAR). This guide will provide a detailed exploration of the synthesis, properties, and potential applications of this valuable research chemical.

Chemical and Physical Properties

A thorough understanding of the fundamental properties of this compound is crucial for its effective handling, reaction setup, and analytical characterization.

| Property | Value | Source |

| CAS Number | 915690-61-8 | [2] |

| Molecular Formula | C₁₁H₁₄BrN | [2][5] |

| Molecular Weight | 240.14 g/mol | [2][5] |

| Appearance | Solid (predicted/supplier data) | [5] |

| InChI Key | KNGDQEVWRCWFDK-UHFFFAOYSA-N | [5] |

| Predicted XlogP | 2.8 | [6] |

Synthesis and Purification: A Detailed Workflow

Synthetic Workflow Overview

The proposed synthesis follows a convergent strategy, starting from commercially available 3-bromophenylacetonitrile.

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of 1-(3-Bromophenyl)cyclobutane-1-carbonitrile

This step involves a double alkylation of the acidic alpha-carbon of 3-bromophenylacetonitrile with 1,3-dibromopropane to construct the cyclobutane ring.

Protocol:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 equivalents) and anhydrous dimethylformamide (DMF).

-

Addition of Starting Material: Cool the suspension to 0 °C in an ice bath. Dissolve 3-bromophenylacetonitrile (1.0 equivalent) in anhydrous DMF and add it dropwise to the NaH suspension over 30 minutes, maintaining the temperature at 0 °C.

-

Formation of the Cyclobutane Ring: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 30 minutes. Then, add 1,3-dibromopropane (1.1 equivalents) dropwise.

-

Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Carefully quench the reaction by slowly adding ice-cold water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1-(3-bromophenyl)cyclobutane-1-carbonitrile.[7]

Step 2: Reduction to this compound

The nitrile group of the intermediate is reduced to a primary amine using a powerful hydride reducing agent like lithium aluminum hydride (LiAlH₄).[8]

Protocol:

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, prepare a suspension of LiAlH₄ (1.5 - 2.0 equivalents) in anhydrous tetrahydrofuran (THF).

-

Addition of Nitrile: Cool the LiAlH₄ suspension to 0 °C. Dissolve the crude 1-(3-bromophenyl)cyclobutane-1-carbonitrile from the previous step in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

-

Reaction Progression: After the addition, remove the ice bath and heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Workup (Fieser method): Cool the reaction mixture to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams. Stir the resulting granular precipitate for 30 minutes.

-

Isolation: Filter the solid and wash it thoroughly with THF. Combine the filtrate and the washings, and concentrate under reduced pressure to obtain the crude this compound.

Purification Strategy

Primary amines can be challenging to purify via standard silica gel chromatography due to their basicity, which can lead to tailing and poor separation.

Recommended Protocol:

-

Column Chromatography:

-

Stationary Phase: Amine-functionalized silica gel is highly recommended to minimize interactions with the basic amine.[9] Alternatively, standard silica gel can be used if the mobile phase is modified.

-

Mobile Phase: A gradient elution system of ethyl acetate in hexanes is a good starting point. If using standard silica, the addition of 0.5-1% triethylamine to the mobile phase is crucial to suppress tailing.[10]

-

-

Acid-Base Extraction: For a non-chromatographic approach, an acid-base workup can be employed. Dissolve the crude product in a water-immiscible organic solvent (e.g., dichloromethane) and extract with aqueous HCl (1M). The amine will move to the aqueous layer as its hydrochloride salt. The layers are separated, and the aqueous layer is then basified with NaOH (e.g., 2M) to a pH > 12. The free amine is then back-extracted into an organic solvent, washed with brine, dried, and concentrated.

Analytical Characterization (Predicted)

As experimental spectral data is not publicly available, the following characterization data is based on computational predictions and analysis of similar structures.

| Analysis | Predicted Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.4-7.1 (m, 4H, Ar-H), 2.85 (s, 2H, CH₂-NH₂), 2.5-1.8 (m, 6H, cyclobutane-H), 1.5 (br s, 2H, NH₂) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ 148 (Ar-C), 130 (Ar-CH), 129 (Ar-CH), 128 (Ar-CH), 122 (Ar-C-Br), 50 (C-CH₂NH₂), 45 (CH₂-NH₂), 35 (cyclobutane-CH₂), 16 (cyclobutane-CH₂) |

| Mass Spectrometry (ESI+) | m/z 240.0382 [M+H]⁺, 262.0202 [M+Na]⁺[6] |

Applications in Drug Discovery and Medicinal Chemistry

This compound is not an active pharmaceutical ingredient itself but rather a valuable starting material for the synthesis of more complex molecules. Its utility stems from the strategic combination of its structural features.

A 3D Scaffold for Enhanced Pharmacokinetics

The cyclobutane unit provides a rigid, non-planar core, which is a desirable feature for modern drug candidates.[1][4] This 3D geometry can lead to:

-

Improved Solubility: By disrupting crystal packing compared to flat aromatic systems.

-

Increased Metabolic Stability: The cyclobutane ring can be more resistant to metabolic degradation than other aliphatic linkers.[2]

-

Novel Intellectual Property: The underrepresentation of cyclobutane motifs in existing drugs offers opportunities for novel patent claims.[1]

The 3-Bromophenyl Group as a Linchpin for Derivatization

The bromine atom on the phenyl ring is a key functional group that allows for a variety of palladium-catalyzed cross-coupling reactions. This enables the rapid generation of compound libraries for SAR studies.

Caption: Diversification pathways for this compound.

This dual functionality allows chemists to independently modify two distinct regions of the molecule, providing a powerful tool for optimizing biological activity and pharmacokinetic properties. The class of phenylcycloalkylmethylamine derivatives has been explored in patents for potential applications in treating obesity and depression, highlighting the relevance of this scaffold in CNS drug discovery.

Conclusion

This compound is a high-value building block for researchers in drug discovery. Its synthesis, while requiring careful execution, is based on well-established chemical transformations. The true power of this molecule lies in its inherent three-dimensionality and the synthetic versatility afforded by its primary amine and bromoaryl functionalities. As the demand for novel, sp³-rich scaffolds continues to grow, compounds like this compound will undoubtedly play a crucial role in the development of the next generation of therapeutics.

References

- Cyclobutane-containing scaffolds in bioactive small molecules. (n.d.). ResearchGate.

- Cyclobutanes in Small‐Molecule Drug Candidates. (2021). PubMed Central (PMC).

- Cyclobutane-containing scaffolds in bioactive small molecules | Request PDF. (n.d.). ResearchGate.

- Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. (2022). PubMed Central (PMC).

- US9238625B2 - Compositions, synthesis, and methods of using phenylcycloalkylmethylamine derivatives - Google Patents. (n.d.). Google Patents.

- PubChemLite. (n.d.). [1-(3-bromophenyl)cyclobutyl]methanamine (C11H14BrN). PubChemLite.

- PubChem. (n.d.). 1-(3-Bromophenyl)cyclobutane-1-carbonitrile. PubChem.

- Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. (n.d.). Chemistry Steps.

- Ma, G., & Jha, A. (2007). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. The Journal of Organic Chemistry.

- How do I purify ionizable organic amine compounds using flash column chromatography? (2023, February 10). Biotage.

- Is there an easy way to purify organic amines? (2023, January 19). Biotage.

- Amine purification. (2011, August 29). Science Forums.

- Is there an easy way to purify organic amines? (2023, January 19). Biotage.

- Amine purification. (2011, August 29). Science Forums.

Sources

- 1. rsc.org [rsc.org]

- 2. scbt.com [scbt.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. rsc.org [rsc.org]

- 5. [1-(3-bromophenyl)cyclobutyl]methanamine | CymitQuimica [cymitquimica.com]

- 6. PubChemLite - [1-(3-bromophenyl)cyclobutyl]methanamine (C11H14BrN) [pubchemlite.lcsb.uni.lu]

- 7. 1-(3-Bromophenyl)cyclobutane-1-carbonitrile | C11H10BrN | CID 17750080 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1-(3-BROMOPHENYL)-3-METHYLCYCLOBUTANE-1-CARBONITRILE|BLD Pharm [bldpharm.com]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 10. US20160355452A1 - Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane - Google Patents [patents.google.com]

A Technical Guide to the Biological Activity of Phenylcycloalkylmethylamine Derivatives

Introduction: A Scaffold of Versatility

The phenylcycloalkylmethylamine scaffold represents a cornerstone in medicinal chemistry, giving rise to a class of compounds with a remarkably diverse and potent range of biological activities. First synthesized in the early 20th century and later explored extensively by pharmaceutical companies like Parke-Davis in the 1950s, this chemical family is defined by a cycloalkyl ring (typically cyclohexyl) attached to a phenyl ring and an amine-containing methyl group at the same carbon.[1][2][3] The prototypical members, phencyclidine (PCP) and its shorter-acting analog ketamine, introduced the world to the profound central nervous system (CNS) effects mediated by this structural motif.[1]

Initially developed as anesthetic agents, their unique "dissociative" properties, along with psychotomimetic side effects, spurred decades of research.[1] This exploration revealed that the phenylcycloalkylmethylamine core is not a monolithic entity but a highly tunable platform. Subtle modifications to the aryl ring, the cycloalkyl group, or the amine moiety can dramatically shift the pharmacological profile, steering activity away from the N-methyl-D-aspartate (NMDA) receptor towards other critical CNS targets like monoamine transporters and sigma receptors.[3]

This guide provides an in-depth technical overview for researchers and drug development professionals. It moves beyond a simple catalog of compounds to explore the causality behind their mechanisms, the structure-activity relationships (SAR) that govern their function, and the validated experimental protocols necessary to assess their potential. We will dissect how this versatile scaffold can be rationally modified to generate compounds with potential therapeutic applications ranging from rapid-acting antidepressants and neuroprotectants to novel analgesics and treatments for substance abuse.

Core Scaffold and Synthetic Strategy

The foundational synthesis of the 1-arylcyclohexylamine class, as pioneered by Maddox and colleagues, typically involves a Grignard reaction. The key step is the reaction of a phenylmagnesium bromide with 1-piperidinocyclohexanecarbonitrile (PCC).[2][4] This reaction effectively replaces the cyano group with the phenyl ring, yielding phencyclidine. This fundamental approach allows for significant variation by substituting the Grignard reagent to modify the aryl group or by using different cyclic aminonitriles to alter the cycloalkyl and amine portions of the molecule.

Caption: Generalized Grignard synthesis route for 1-arylcyclohexylamine derivatives.

Primary Pharmacological Target: The NMDA Receptor

The most well-characterized activity of classical phenylcycloalkylmethylamines like PCP and ketamine is their role as non-competitive antagonists of the NMDA receptor.[5]

Mechanism of Action

The NMDA receptor is a ligand-gated ion channel crucial for excitatory synaptic transmission and plasticity.[5] For the channel to open, two conditions must be met: binding of the neurotransmitter glutamate and a co-agonist (glycine or D-serine), and depolarization of the postsynaptic membrane to expel a magnesium ion (Mg²⁺) that normally blocks the channel pore at resting potential.

Phenylcycloalkylmethylamines act as uncompetitive, open-channel blockers. They do not compete with glutamate or glycine for their binding sites.[6] Instead, they traverse the cell membrane and bind with high affinity to a specific site within the ion channel pore itself, often referred to as the "PCP site".[5][6] This binding physically obstructs the flow of ions, primarily Ca²⁺, even when the receptor is activated by its agonists.[6] This mechanism explains their potent anesthetic, analgesic, and dissociative effects. The binding of these drugs is use-dependent, meaning they bind preferentially to the activated, or open, configuration of the NMDA receptor-channel complex.[6]

Caption: Mechanism of non-competitive antagonism at the NMDA receptor.

Therapeutic Implications: From Anesthesia to Antidepression

The channel-blocking activity of ketamine is fundamental to its use as a dissociative anesthetic, which produces analgesia and amnesia with minimal respiratory depression.[5] More recently, the discovery of sub-anesthetic doses of ketamine (and its S-enantiomer, esketamine) producing rapid and robust antidepressant effects in treatment-resistant patients has revolutionized psychiatry.[5] This has shifted the focus of drug development towards understanding and harnessing the downstream effects of transient NMDA receptor blockade for therapeutic benefit in mood disorders.

Structure-Activity Relationships (SAR)

The true power of the phenylcycloalkylmethylamine scaffold lies in its susceptibility to chemical modification, which allows for the fine-tuning of its pharmacological profile. The SAR can be systematically dissected by considering modifications to the three main components: the aryl ring, the cycloalkyl ring, and the amine group.

-

Aryl Ring Substitution: The electronic properties of the phenyl ring are critical.

-

Electron-donating groups (e.g., -NH₂) or weakly electron-withdrawing groups (e.g., -F) at the meta-position tend to retain potent PCP-like, NMDA receptor-mediated activity.[7]

-

Strongly electron-withdrawing groups (e.g., -NO₂) significantly reduce or abolish this activity.[7]

-

Replacing the phenyl ring with a bioisostere like a thienyl group can increase potency, as seen in Tenocyclidine (TCP).[8] Conversely, extending the aromatic system (e.g., to a naphthyl group) leads to a loss of PCP-like activity.[7]

-

-

Cycloalkyl Ring Modification: While the cyclohexyl ring is most common, its size and conformation are important. Altering the ring size can impact binding affinity and the overall pharmacological profile.

-

Amine Group Modification: This is a key area for altering selectivity.

-

Replacing the piperidine ring of PCP with a pyrrolidine or morpholine ring generally decreases potency at the NMDA receptor.[8]

-

Simple N-alkyl substitutions (e.g., methyl or ethyl groups) in place of the piperidine ring can retain activity, though often with reduced potency.[8]

-

These modifications are crucial for shifting activity towards other targets, as discussed below.

-

Beyond the NMDA Receptor: Tuning for Selectivity

Strategic modifications, particularly to the aryl and amine moieties, can dramatically decrease affinity for the NMDA receptor's PCP site and increase affinity for other CNS targets.

Dopamine Transporter (DAT) Inhibition

A key finding was the development of PCP analogs that are potent dopamine reuptake inhibitors with low affinity for the NMDA receptor. The prototypical example is N-[1-(2-benzo(b)thiophenyl)cyclohexyl]piperidine (BTCP). BTCP is a potent and selective inhibitor of the dopamine transporter (DAT) and lacks the classic PCP-like behavioral effects mediated by NMDA antagonism.[9][10] This demonstrates that the scaffold can be engineered to produce compounds with stimulant, rather than dissociative, properties. This activity is primarily driven by the replacement of the phenyl ring with the larger, more lipophilic benzothienyl group.[9]

Sigma (σ) Receptor Modulation

The sigma-1 (σ₁) receptor is an intracellular chaperone protein at the endoplasmic reticulum that modulates calcium signaling and has emerged as a therapeutic target for various neurological disorders.[11][12] Many phenylcycloalkylmethylamines exhibit affinity for sigma receptors.[3] Specific substitutions can produce ligands with high selectivity for the σ₁ receptor. For instance, PRE-084, a phenyl-morpholine derivative, is a selective σ₁ receptor agonist.[3] This line of research is promising for developing neuroprotective agents, as σ₁ receptor activation has been shown to be beneficial in preclinical models of stroke and neurodegeneration.[13][14]

Quantitative SAR Data

The following table summarizes binding affinity data for representative phenylcycloalkylmethylamine derivatives at various CNS targets, illustrating the impact of structural modifications.

| Compound | Structure (Key Modifications) | Primary Target | Ki or IC50 (nM) | Reference |

| Phencyclidine (PCP) | Phenyl, Piperidine | NMDA Receptor | 154 (Ki, PCP site 2) | [5] |

| Ketamine | 2-Chlorophenyl, N-methyl, Cyclohexanone | NMDA Receptor | ~500-1000 (IC50) | [1] |

| Tenocyclidine (TCP) | Thienyl, Piperidine | NMDA Receptor | High Affinity | [10] |

| BTCP | Benzothienyl, Piperidine | Dopamine Transporter | 7.1 (IC50) | [15] |

| PRE-084 | Phenyl, Morpholine, Methoxyethyl | σ₁ Receptor | 2.2 (Ki) | [3] |

Experimental Protocols for Activity Assessment

Validating the biological activity of novel phenylcycloalkylmethylamine derivatives requires a multi-tiered approach, from initial binding affinity to functional and behavioral assays. The choice of assay is dictated by the hypothesized mechanism of action.

Caption: A tiered workflow for assessing the biological activity of novel derivatives.

Protocol 1: NMDA Receptor Competitive Binding Assay

This protocol determines a compound's affinity for the PCP binding site within the NMDA receptor ion channel using a competitive radioligand binding assay. It is a foundational experiment to establish target engagement.

-

Principle: The assay measures the ability of an unlabeled test compound to displace a radiolabeled ligand (e.g., MK-801 or [³H]TCP) from its binding site on the receptor. The concentration of test compound that displaces 50% of the radioligand (IC₅₀) is determined, from which the inhibitory constant (Kᵢ) can be calculated.

-

Materials:

-

Rat brain membrane preparation (cortical or hippocampal)

-

Radioligand: MK-801 (Dizocilpine)

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4

-

Co-agonists: L-Glutamate (e.g., 10 µM), Glycine (e.g., 10 µM)

-

Non-specific binding control: High concentration of unlabeled PCP or MK-801 (e.g., 10 µM)

-

Test compounds at various concentrations

-

Glass fiber filters (e.g., GF/B or GF/C, pre-soaked in polyethyleneimine)

-

Scintillation fluid and counter

-

-

Methodology:

-

Membrane Preparation: Homogenize rat cortical tissue in ice-cold buffer and centrifuge to pellet membranes. Wash and resuspend the pellet in fresh assay buffer to a known protein concentration.[16]

-

Assay Setup: In a 96-well plate, combine the membrane preparation, assay buffer, co-agonists (glutamate and glycine are critical to put the receptor in an activated state amenable to channel blocker binding), and varying concentrations of the test compound.[6][17]

-

Incubation: Add the radioligand (e.g., MK-801 at a final concentration near its Kd) to initiate the binding reaction. Incubate at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.[16]

-

Termination & Filtration: Rapidly terminate the reaction by vacuum filtration through the glass fiber filters. This separates the bound radioligand (trapped on the filter with the membranes) from the unbound radioligand. Wash filters rapidly with ice-cold buffer to remove residual unbound ligand.[16][18]

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to determine the IC₅₀ value. Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[16][18]

-

-

Self-Validation: The inclusion of controls for total binding (no competitor), non-specific binding (saturating concentration of an unlabeled ligand), and a reference compound with known affinity ensures the assay is performing correctly. A robust Z'-factor should be established for high-throughput screening applications.

Protocol 2: NMDA Receptor Functional Assay (Calcium Influx)

This protocol provides a functional measure of NMDA receptor antagonism by quantifying the inhibition of agonist-induced calcium influx in a cell-based system.

-

Principle: HEK293 cells engineered to express specific NMDA receptor subunits (e.g., GluN1/GluN2A) are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 or Calcium 6).[19][20] Upon stimulation with NMDA and glycine, Ca²⁺ enters the cell through the activated receptor channels, causing a measurable increase in fluorescence. An antagonist will block this channel and inhibit the fluorescence increase.

-

Materials:

-

HEK293 cells expressing recombinant NMDA receptors (e.g., GluN1/GluN2A)

-

Cell culture medium and 384-well plates

-

Calcium-sensitive dye (e.g., Calcium 6 dye kit)

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or similar, Mg²⁺-free.

-

Agonists: NMDA (or L-Glutamate) and Glycine

-

Test compounds at various concentrations

-

Fluorescence plate reader with liquid handling capabilities (e.g., FLIPR, FDSS).

-

-

Methodology:

-

Cell Plating: Seed the NMDA receptor-expressing HEK293 cells into a 384-well plate and allow them to adhere overnight.[19]

-

Dye Loading: Remove the culture medium and add the calcium dye solution prepared in assay buffer. Incubate for a specified time (e.g., 2 hours at 37°C) to allow the dye to enter the cells.[21][22]

-

Compound Pre-incubation: Wash the cells with assay buffer. Add the test compounds at various concentrations to the wells and incubate for a short period (e.g., 5-10 minutes).[22]

-

Fluorescence Measurement: Place the plate in the fluorescence reader. Measure the baseline fluorescence for a short period (e.g., 30 seconds).[22]

-

Agonist Stimulation: Use the instrument's liquid handler to add a solution of NMDA and glycine to all wells simultaneously to stimulate the receptors.[22]

-

Data Acquisition: Immediately after agonist addition, continuously record the fluorescence signal for several minutes to capture the peak calcium influx.

-

Data Analysis: The response is typically measured as the peak fluorescence intensity minus the baseline. Plot the percentage of inhibition (relative to control wells without antagonist) against the log concentration of the test compound and fit the data to determine the IC₅₀.

-

-

Self-Validation: The protocol must include positive controls (known antagonist like MK-801) and negative controls (vehicle). The agonist concentrations should be pre-determined by titration to elicit a response in the optimal range of the instrument (e.g., EC₈₀) to ensure a robust signal window for detecting inhibition.

Protocol 3: Mouse Forced Swim Test (FST)

The FST is a widely used behavioral assay to screen for compounds with potential antidepressant activity, relevant for derivatives like ketamine.

-

Principle: Mice are placed in an inescapable cylinder of water. After initial escape-oriented behaviors, they adopt an immobile posture, floating and making only the minimal movements necessary to keep their head above water. This immobility is interpreted as a state of behavioral despair. Clinically effective antidepressants decrease the duration of immobility and increase active behaviors like swimming or climbing.[23][24]

-

Materials:

-

Male mice (specific strains like C57BL/6J or CD-1 are common)

-

Transparent Plexiglas cylinders (e.g., 20-30 cm high, 10-20 cm diameter)

-

Water maintained at a specific temperature (e.g., 23-25°C)

-

Video recording equipment and analysis software (or a trained observer with stopwatches)

-

Test compound and vehicle control

-

-

Methodology:

-

Acclimation & Dosing: Allow animals to acclimate to the testing room. Administer the test compound or vehicle at a pre-determined time before the test (e.g., 30-60 minutes, depending on the route of administration and compound pharmacokinetics).

-

Test Procedure: Fill the cylinder with water to a depth where the mouse cannot touch the bottom with its paws or tail (e.g., 15 cm).[23] Gently place one mouse into the cylinder.

-

Recording: The test session typically lasts for 6 minutes.[23][25] Video record the entire session from the side.

-

Post-Test Care: At the end of the 6 minutes, remove the mouse, gently dry it with a towel, and place it in a warmed holding cage before returning it to its home cage.[26]

-

Behavioral Scoring: A trained observer, blind to the treatment conditions, scores the behavior. Typically, the first 2 minutes are considered a habituation period and are not scored. During the final 4 minutes, the total time spent immobile is recorded.[23] Immobility is defined as the cessation of struggling and remaining floating, with movements only necessary to maintain balance or keep the head above water.

-

Data Analysis: Compare the mean immobility time between the vehicle-treated group and the compound-treated groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant reduction in immobility time suggests a potential antidepressant-like effect.

-

-

Self-Validation: The use of a positive control (e.g., a known antidepressant like imipramine or ketamine) is essential to validate the sensitivity of the assay. Consistent environmental conditions (lighting, noise, water temperature) are critical for reliable and reproducible results.

Conclusion and Future Directions

The phenylcycloalkylmethylamine scaffold has proven to be an exceptionally fruitful starting point for the discovery of potent, centrally-acting agents. While its origins are tied to NMDA receptor antagonism, the extensive body of SAR literature clearly demonstrates that its potential is far broader. By applying rational design principles, chemists can modulate the electronic and steric properties of the molecule to selectively target other key players in neurotransmission, including the dopamine transporter and sigma-1 receptors.

Future research will likely focus on several key areas:

-

Subtype-Selective NMDA Modulators: Developing derivatives that selectively target different NMDA receptor subtypes (e.g., those containing GluN2B vs. GluN2A subunits) could lead to compounds with improved side-effect profiles, potentially separating the therapeutic antidepressant effects from the dissociative and psychotomimetic liabilities.

-

Multi-Target Ligands: There is growing interest in compounds with carefully balanced polypharmacology. A single molecule that combines moderate NMDA receptor blockade with DAT inhibition or sigma-1 agonism could offer synergistic therapeutic benefits for complex neuropsychiatric disorders.

-

Neuroprotective Applications: The link between sigma-1 receptor agonism and neuroprotection is compelling. Further exploration of selective phenylcycloalkylmethylamine-based sigma-1 agonists is warranted for conditions like stroke, traumatic brain injury, and neurodegenerative diseases.

The continued exploration of this versatile chemical class, guided by the principles and methodologies outlined in this guide, holds significant promise for the development of next-generation CNS therapeutics.

References

- Can, A., Dao, D. T., Arad, M., Terrillion, C. E., Piantadosi, S. C., & Gould, T. D. (2012). The Mouse Forced Swim Test. Journal of Visualized Experiments, (59), e3638. [Link]

- Animal Research Review Panel. (n.d.). Guideline 30: The Porsolt Forced Swim Test in Rats and Mice. NSW Department of Primary Industries.

- (n.d.). Forced Swim Test v.3. Institutional Animal Care and Use Committee, University of Iowa.

- Javitt, D. C. (2004). 3HMK801 radioligand binding assay at the N-methyl-D-aspartate receptor. Current Protocols in Pharmacology, Chapter 1, Unit 1.15. [Link]

- Understanding Animal Research. (2020). Factsheet on the forced swim test. [Link]

- Porsolt, R. D., Bertin, A., & Jalfre, M. (1977). Behavioral despair in mice: a primary screening test for antidepressants. Archives internationales de pharmacodynamie et de thérapie, 229(2), 327–336.

- JoVE. (2022). Calcium Flux Assay to Study NMDA-Receptors | Protocol Preview. YouTube. [Link]

- Maurice, T., Vignes, M., Vignon, J., & Deffois, A. (1993). Differential interaction of phencyclidine-like drugs with the dopamine uptake complex in vivo. Journal of Neurochemistry, 60(4), 1367–1374. [Link]

- Yeboah, F., Guo, H., & Bill, A. (2018). A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate. Journal of Visualized Experiments, (137), e58160. [Link]

- Brady, K. T., Balster, R. L., & May, E. L. (1981). Structure-activity relationship studies of phencyclidine derivatives in rats. Journal of Medicinal Chemistry, 24(5), 622–625. [Link]

- French, E. D., & Ceci, A. (1990). The effects of the phencyclidine analogs BTCP and TCP on nigrostriatal dopamine neuronal activity. European Journal of Pharmacology, 182(1), 19–27. [Link]

- Reaction Biology. (n.d.). NMDA Biochemical Binding Assay Service. [Link]

- Ehlers, M. D. (2003). Calcium Imaging to Study NMDA Receptor-mediated Cellular Responses. Current Protocols in Neuroscience, Chapter 6, Unit 6.13. [Link]

- Bio-protocol. (2019). NMDA receptor binding studies. Bio-protocol, 9(10), e3242. [Link]

- Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. [Link]

- Sircar, R., & L-Vincour, M. (1990). Distinctive structural requirement for the binding of uncompetitive blockers (phencyclidine-like drugs) to the NMDA receptor. European Journal of Pharmacology, 188(2-3), 97–104. [Link]

- Eurofins Discovery. (n.d.). DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay. [Link]

- Morris, H., & Wallach, J. (2014). From PCP to MXE: a comprehensive review of the non-medical use of dissociative drugs. Drug testing and analysis, 6(7-8), 614–632.

- French, E. D., Peper, S., & Levenson, S. (1989). The Phencyclidine (PCP) Analog N-[1-(2-benzo(B)thiophenyl) Cyclohexyl]piperidine Shares Cocaine-Like but Not Other Characteristic Behavioral Effects With PCP, Ketamine and MK-801. The Journal of pharmacology and experimental therapeutics, 250(3), 1019–1027. [Link]

- Maddox, V. H., Godefroi, E. F., & Parcell, R. F. (1965). The synthesis of phencyclidine and other 1-arylcyclohexylamines. Journal of medicinal chemistry, 8(2), 230–235. [Link]

- JoVE. (2018).

- Pechnick, R. N., Chun, B., & George, R. (1991). The role of antagonism of NMDA receptor-mediated neurotransmission and inhibition of the dopamine reuptake in the neuroendocrine effects of phencyclidine. Neuroendocrinology, 54(5), 473–479. [Link]

- Wikipedia. (n.d.). Phencyclidine. [Link]

- Wikipedia. (n.d.). Arylcyclohexylamine. [Link]

- Reith, M. E., Blough, B. E., & Baumann, M. H. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current protocols in pharmacology, 77, 12.14.1–12.14.23.

- Maddox, V. H., Godefroi, E. F., & Parcell, R. F. (1965). THE SYNTHESIS OF PHENCYCLIDINE AND OTHER 1-ARYLCYCLOHEXYLAMINES. Journal of medicinal chemistry, 8, 230–235. [Link]

- McQuinn, R. L., Cone, E. J., Shannon, H. E., & Su, T. P. (1981). Structure-activity relationships of the cycloalkyl ring of phencyclidine. Journal of medicinal chemistry, 24(12), 1429–1432.

- Fagg, G. E. (1987). Phencyclidine and related drugs bind to the activated N-methyl-D-aspartate receptor-channel complex in rat brain membranes. Neuroscience letters, 76(2), 221–227. [Link]

- Foster, A. C., & Wong, E. H. (2003). The Use of Ligand Binding in Assays of NMDA Receptor Function. NMDA Receptor Protocols, 93-107.

- Skuza, G., Rogóż, Z., & Schabikowski, M. (2012). Neuroprotective effects of high affinity sigma 1 receptor selective compounds. Pharmacological reports : PR, 64(6), 1365–1374. [Link]

- ResearchGate. (2017). How to measure Ca2+ influx through NMDAR? [Link]

- Gifford Bioscience. (n.d.). Radioligand Binding Assay. [Link]

- Niello, M., Cintulova, D., Hellsberg, E., Jäntsch, K., Holy, M., Ayatollahi, S., ... & Sitte, H. H. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in pharmacology, 11, 621. [Link]

- Thurkauf, A., De Costa, B., Yamaguchi, S., Mattson, M. V., Jacobson, A. E., Rice, K. C., & Rogawski, M. A. (1991). Synthesis and anticonvulsant activity of 1-phenylcyclohexylamine analogs. Journal of medicinal chemistry, 34(9), 2639–2645. [Link]

- Xu, Y., Wu, H., & Zhang, Y. (2020). Small Molecules Selectively Targeting Sigma-1 Receptor for the Treatment of Neurological Diseases. Journal of medicinal chemistry, 63(24), 15187–15217. [Link]

- Herling, S., & Woods, J. H. (1987). Structure-activity relationships of arylcyclohexylamines as discriminative stimuli in pigeons. The Journal of pharmacology and experimental therapeutics, 241(2), 667–675. [Link]

- Wikipedia. (n.d.). Sigma-1 receptor. [Link]

- Rossi, D., Pedrali, A., Serra, M., Pevarello, P., & Schepmann, D. (2022). Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety. International Journal of Molecular Sciences, 23(19), 11849. [Link]

- Peviani, M., & D'Este, L. (2017). Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases. Frontiers in neuroscience, 11, 40. [Link]

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. research.tue.nl [research.tue.nl]

- 3. Arylcyclohexylamine - Wikipedia [en.wikipedia.org]

- 4. THE SYNTHESIS OF PHENCYCLIDINE AND OTHER 1-ARYLCYCLOHEXYLAMINES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phencyclidine - Wikipedia [en.wikipedia.org]

- 6. Phencyclidine and related drugs bind to the activated N-methyl-D-aspartate receptor-channel complex in rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure-activity relationship studies of phencyclidine derivatives in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structure-activity relationships of arylcyclohexylamines as discriminative stimuli in pigeons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The phencyclidine (PCP) analog N-[1-(2-benzo(B)thiophenyl) cyclohexyl]piperidine shares cocaine-like but not other characteristic behavioral effects with PCP, ketamine and MK-801 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The role of antagonism of NMDA receptor-mediated neurotransmission and inhibition of the dopamine reuptake in the neuroendocrine effects of phencyclidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Sigma-1 receptor - Wikipedia [en.wikipedia.org]

- 12. mdpi.com [mdpi.com]

- 13. Neuroprotective effects of high affinity sigma 1 receptor selective compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases [frontiersin.org]

- 15. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 16. giffordbioscience.com [giffordbioscience.com]

- 17. [3H](+)MK801 radioligand binding assay at the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. giffordbioscience.com [giffordbioscience.com]

- 19. A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Calcium Imaging to Study NMDA Receptor-mediated Cellular Responses | Springer Nature Experiments [experiments.springernature.com]

- 21. youtube.com [youtube.com]

- 22. NMDA-receptor Study Protocol - JoVE Journal [jove.com]

- 23. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Factsheet on the forced swim test :: Understanding Animal Research [understandinganimalresearch.org.uk]

- 25. Frontiers | Considerations of Pool Dimensions in the Forced Swim Test in Predicting the Potential Antidepressant Activity of Drugs [frontiersin.org]

- 26. dpi.nsw.gov.au [dpi.nsw.gov.au]

The Cyclobutane Motif: A Cornerstone of Modern Drug Action

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Understated Power of the Four-Membered Ring

The cyclobutane ring, a seemingly simple four-carbon cycloalkane, has emerged from relative obscurity to become a cornerstone in the design and mechanism of a diverse array of therapeutic agents.[1][2] Its unique structural properties, including significant ring strain and a puckered conformation, impart distinct physicochemical characteristics that medicinal chemists are increasingly leveraging to achieve desired biological outcomes.[3][4] This guide provides an in-depth exploration of the core mechanisms of action through which cyclobutane-containing compounds exert their therapeutic effects, offering insights for researchers and drug development professionals seeking to harness the power of this versatile scaffold.

Historically, the incorporation of cyclobutane moieties into drug candidates was relatively limited. However, improved synthetic methodologies and a deeper understanding of its impact on molecular properties have led to a surge in its application.[3][4] The cyclobutane unit is no longer viewed as a mere structural curiosity but as a sophisticated tool to modulate pharmacokinetics, enhance potency, and confer novel mechanisms of action. This guide will delve into the key ways this is achieved, from the direct covalent modification of biological macromolecules to the subtle yet profound influence of conformational constraint.

Part 1: Direct Covalent Modification of Biomolecules

A significant class of cyclobutane-containing drugs derives its efficacy from the formation of covalent bonds with biological targets, leading to the disruption of essential cellular processes. This mechanism is most prominently illustrated by the action of platinum-based anticancer agents and the formation of DNA photoproducts.

Platinum-Based Anticancer Agents: The Case of Carboplatin

Carboplatin, a second-generation platinum-containing drug, is a cornerstone of chemotherapy for various cancers, including ovarian, lung, and testicular cancers.[4][5] Its mechanism of action is fundamentally linked to its ability to form covalent adducts with DNA, thereby inducing cell death.[6][7]

The central platinum atom in carboplatin is coordinated to a 1,1-cyclobutanedicarboxylate ligand.[5] Following intravenous administration, carboplatin remains relatively stable in the bloodstream.[8] Upon entering a cancer cell, the lower intracellular chloride concentration triggers the hydrolysis of the dicarboxylate ligand, activating the platinum complex.[7][9] This activated species is a potent electrophile that readily reacts with nucleophilic sites on DNA, primarily the N7 position of guanine and adenine bases.[7]

This interaction leads to the formation of various DNA adducts, including intrastrand and interstrand cross-links.[6][9] These cross-links create significant distortions in the DNA double helix, which inhibit critical cellular processes such as DNA replication and transcription.[7] The cell's DNA repair machinery may attempt to remove these adducts, but if the damage is too extensive, it triggers apoptotic pathways, leading to programmed cell death.[6][7]

Experimental Protocol: Analysis of Carboplatin-DNA Adducts

A common method to quantify the formation of carboplatin-DNA adducts is through Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

Objective: To determine the level of platinum bound to DNA in cancer cells following treatment with carboplatin.

Methodology:

-

Cell Culture and Treatment: Culture cancer cells to a desired confluency. Treat the cells with varying concentrations of carboplatin for a specified time period (e.g., 24 hours). Include an untreated control group.

-

DNA Extraction: Harvest the cells and lyse them using a suitable lysis buffer. Isolate the genomic DNA using a commercial DNA extraction kit, ensuring high purity.

-

DNA Quantification: Measure the concentration of the extracted DNA using a spectrophotometer (e.g., NanoDrop) at 260 nm.

-

Sample Preparation for ICP-MS: Digest a known amount of DNA from each sample in concentrated nitric acid overnight at 60-70°C. Dilute the digested samples with deionized water to a final acid concentration of 2-5%.

-

ICP-MS Analysis: Analyze the samples using an ICP-MS instrument calibrated with platinum standards of known concentrations. The instrument will measure the concentration of platinum in each sample.

-

Data Analysis: Calculate the amount of platinum per microgram of DNA for each sample. This will provide a quantitative measure of the extent of DNA adduct formation under different treatment conditions.

Photochemical Damage and Repair: Cyclobutane Pyrimidine Dimers (CPDs)

Exposure to ultraviolet (UV) radiation can induce a [2+2] photocycloaddition reaction between adjacent pyrimidine bases (thymine or cytosine) on the same DNA strand.[10][11] This results in the formation of a cyclobutane pyrimidine dimer (CPD), a type of DNA lesion that distorts the DNA helix and can block replication and transcription.[10] If left unrepaired, CPDs can lead to mutations and contribute to the development of skin cancer.[4]

Organisms have evolved sophisticated DNA repair mechanisms to counteract the deleterious effects of CPDs. One such mechanism is photoreactivation, which is mediated by the enzyme photolyase.[12][13] Photolyase specifically recognizes and binds to CPDs in DNA. Upon absorption of blue light, the enzyme utilizes a flavin adenine dinucleotide (FAD) cofactor to transfer an electron to the CPD, which catalyzes the cleavage of the cyclobutane ring and restores the original pyrimidine bases.[12][13] While prevalent in many organisms, this direct repair pathway has been lost in placental mammals, including humans, who rely on the more complex nucleotide excision repair (NER) pathway to remove CPDs.[14]

Diagram: Mechanism of CPD Formation and Photoreactivation Repair

Caption: Formation of a CPD via UV-induced photocycloaddition and its repair by photolyase.

Part 2: Non-Covalent Interactions and Conformational Control

The cyclobutane ring also plays a crucial role in mechanisms of action that do not involve the formation of covalent bonds. Its rigid, puckered structure can be used to control the three-dimensional arrangement of pharmacophoric groups, leading to enhanced binding affinity and selectivity for protein targets.

Enzyme Inhibition: The Case of Boceprevir

Boceprevir is an antiviral drug used in the treatment of chronic Hepatitis C.[15][16] It functions as a potent and selective inhibitor of the Hepatitis C virus (HCV) NS3/4A serine protease, an enzyme essential for viral replication.[17] Boceprevir's mechanism of action is a prime example of targeted, non-covalent inhibition.

The drug is a ketoamide that acts as a reversible covalent inhibitor, binding to the active site of the NS3 protease.[18][19] The cyclobutylmethyl group in boceprevir plays a critical role in orienting the molecule within the enzyme's active site, allowing for optimal interactions with key amino acid residues.[15] The cyclobutane ring's conformational rigidity helps to pre-organize the inhibitor into a bioactive conformation, reducing the entropic penalty of binding and contributing to its high affinity.[20] By blocking the active site, boceprevir prevents the protease from cleaving the viral polyprotein into its functional components, thereby halting the viral life cycle.[19]

Conformational Restriction for Receptor Antagonism

The ability of the cyclobutane scaffold to lock a molecule into a specific conformation is a powerful strategy in drug design.[21][22][23] This "conformational restriction" can lead to a significant increase in binding affinity and selectivity for a target receptor by presenting the key pharmacophoric elements in their optimal spatial arrangement.[20]

An excellent example of this is the development of αvβ3 integrin antagonists.[24] Integrins are cell surface receptors involved in cell adhesion and signaling, and their dysregulation is implicated in cancer progression and metastasis. Small molecules that can block the binding of the natural arginine-glycine-aspartic acid (RGD) ligand to αvβ3 are therefore of great therapeutic interest. By incorporating a cyclobutane ring as a constrained linker to mimic the glycine residue of the RGD motif, researchers have developed potent and metabolically stable αvβ3 antagonists.[20] The defined stereochemistry of the substituted cyclobutane allows for precise control over the positioning of the arginine and aspartic acid mimetic side chains, leading to high-affinity binding to the integrin.[20][24]

Table: Impact of Cyclobutane Linker on αvβ3 Integrin Antagonist Activity

| Compound | Linker | Stereochemistry | Cell Adhesion IC50 (µM) | Metabolic Stability (t1/2, min) |

| 1 | Linear | N/A | > 10 | 15 |

| 2 | Cyclobutane | cis | 0.8 | > 80 |

| 3 | Cyclobutane | trans | 5.2 | > 80 |

Data adapted from studies on cyclobutane-based RGD mimetics.[20][24]

The data clearly demonstrates that the incorporation of a cis-cyclobutane linker (Compound 2) leads to a significant improvement in both inhibitory potency and metabolic stability compared to a linear linker (Compound 1) or a trans-cyclobutane linker (Compound 3).[20]

Diagram: Experimental Workflow for Assessing Integrin Antagonists

Caption: A typical workflow for the discovery and preclinical evaluation of novel integrin antagonists.

Conclusion: A Versatile Tool for Future Drug Discovery

The cyclobutane ring has firmly established itself as a valuable and versatile component in the medicinal chemist's toolkit. Its ability to participate in direct covalent modification of biological targets, as exemplified by carboplatin, and its capacity to enforce conformational rigidity for enhanced non-covalent interactions, as seen with boceprevir and integrin antagonists, highlight the diverse mechanisms through which it can confer therapeutic activity. As synthetic methodologies continue to advance and our understanding of structure-activity relationships deepens, the strategic incorporation of the cyclobutane motif is poised to play an even greater role in the development of the next generation of innovative medicines.

References

- Carboplatin: Mechanism of Action, Adverse Effects, Contraindications, and Dosing. (n.d.). Urology Textbook.

- Werry, L., et al. (2021). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 16(15), 2353-2363.

- Werry, L., et al. (2021). Cyclobutanes in Small-Molecule Drug Candidates. Radboud Repository.

- Boceprevir. (n.d.). In Drugs in R&D. AdisInsight.

- Rocha, C. R., et al. (2014). Carboplatin: molecular mechanisms of action associated with chemoresistance. Brazilian Journal of Pharmaceutical Sciences, 50(4), 683-690.

- Li, J., et al. (2011). Dynamics and mechanism of cyclobutane pyrimidine dimer repair by DNA photolyase. Proceedings of the National Academy of Sciences, 108(36), 14799-14804.

- Li, J., et al. (2011). Dynamics and mechanism of cyclobutane pyrimidine dimer repair by DNA photolyase. PubMed.

- What is the mechanism of Boceprevir? (2024). Patsnap Synapse.

- Carboplatin. (n.d.). Wikipedia.

- What is the mechanism of Carboplatin? (2024). Patsnap Synapse.

- Boceprevir. (n.d.). PubChem.

- Carboplatin Pharmacology. (n.d.). News-Medical.Net.

- Incivek (Boceprevir). (n.d.). In Medical Letter on Drugs and Therapeutics.

- A. Cyclobutane and cyclobutene motifs occur in many medicinally... (n.d.). ResearchGate.

- Pyrimidine dimer. (n.d.). Wikipedia.

- Jansen, J. G., et al. (2001). Enhanced repair of cyclobutane pyrimidine dimers and improved UV resistance in photolyase transgenic mice. The EMBO Journal, 20(18), 5081-5089.

- Chang, M., & Block, T. M. (2012). Boceprevir: a protease inhibitor for the treatment of hepatitis C. Clinical Therapeutics, 34(9), 1837-1853.

- Cyclobutane-containing scaffolds in bioactive small molecules. (n.d.). ResearchGate.

- Cyclobutanes in Small-Molecule Drug Candidates. (n.d.). Semantic Scholar.

- Owen, D. R., et al. (2017). Sidechain structure-activity relationships of cyclobutane-based small molecule αvβ3 antagonists. MedChemComm, 8(3), 569-575.

- Bach, T. (2016). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Chemical Reviews, 116(17), 9882-9922.

- Li, Z., et al. (2022). Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides. Nature Communications, 13(1), 5863.

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. researchgate.net [researchgate.net]

- 3. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 5. Carboplatin - Wikipedia [en.wikipedia.org]

- 6. urology-textbook.com [urology-textbook.com]

- 7. scielo.br [scielo.br]

- 8. What is the mechanism of Carboplatin? [synapse.patsnap.com]

- 9. news-medical.net [news-medical.net]

- 10. Pyrimidine dimer - Wikipedia [en.wikipedia.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Dynamics and mechanism of cyclobutane pyrimidine dimer repair by DNA photolyase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pnas.org [pnas.org]

- 14. Enhanced repair of cyclobutane pyrimidine dimers and improved UV resistance in photolyase transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Boceprevir, an NS3 protease inhibitor of HCV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Boceprevir: a protease inhibitor for the treatment of hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Boceprevir | C27H45N5O5 | CID 10324367 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. Boceprevir - PMC [pmc.ncbi.nlm.nih.gov]

- 19. What is the mechanism of Boceprevir? [synapse.patsnap.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. researchgate.net [researchgate.net]

- 22. Cyclobutanes in Small‐Molecule Drug Candidates | Semantic Scholar [semanticscholar.org]

- 23. Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

Initial Safety and Toxicity Profile of Brominated Aromatic Compounds: A Mechanistic and Methodological Guide for Preclinical Assessment

An In-Depth Technical Guide:

Executive Summary

Brominated aromatic compounds, a class of chemicals widely utilized as flame retardants in consumer and industrial products, present a unique challenge in safety and toxicity assessment.[1][2][3] Their chemical stability, which makes them effective flame retardants, also contributes to their environmental persistence and bioaccumulation, raising significant concerns about potential adverse effects on human health.[1][4][5] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to establish an initial safety and toxicity profile for these compounds. It is structured to follow a logical, tiered approach, beginning with high-throughput in vitro screening to elucidate potential mechanisms of toxicity and progressing to targeted in vivo studies for systemic validation. The causality behind experimental choices, detailed self-validating protocols, and the integration of data into a coherent risk assessment are central to this narrative.

The Rationale for a Tiered Approach to Toxicity Profiling

A robust initial safety assessment for brominated aromatic compounds necessitates a multi-tiered strategy that maximizes data acquisition while minimizing resource expenditure and animal use. The logic is to first cast a wide net with rapid, cost-effective in vitro assays to identify potential "red flags" and guide subsequent, more complex investigations.[6][7][8] This approach, endorsed by regulatory bodies like the Organisation for Economic Co-operation and Development (OECD), allows for early elimination of highly toxic candidates and informs the design of more definitive, low-dose in vivo studies.[9][10]

The workflow begins by establishing a compound's fundamental interaction with cellular systems (cytotoxicity), then probes for specific, high-concern toxicities such as DNA damage (genotoxicity) and endocrine disruption. Mechanistic assays, such as Aryl Hydrocarbon Receptor (AhR) activation, are crucial for this class of compounds due to their structural similarities to known environmental toxicants like dioxins.[11][12] Only after a thorough in vitro characterization are targeted whole-organism studies employed to understand systemic effects, metabolism, and target organ toxicity.

Caption: Tiered approach for toxicity profiling of brominated aromatics.

Tier 1: Foundational In Vitro Screening

The primary goal of Tier 1 is to rapidly screen for potential liabilities using cell-based assays. This phase is critical for dose-setting in subsequent experiments and for identifying key mechanistic pathways.

Cytotoxicity: Establishing the Viability Threshold

Expertise & Experience: Before any specific toxicological mechanism can be investigated, one must first determine the concentration at which the compound simply kills cells. This is the principle of cytotoxicity testing.[13][14] Failing to establish a clear dose-response for cytotoxicity can lead to false positives in other assays; for example, a reduction in a reporter gene signal might be misinterpreted as receptor antagonism when it is merely a consequence of widespread cell death. Therefore, a cytotoxicity assay is the mandatory first step. We utilize assays that measure different cellular endpoints—such as metabolic activity (MTS/MTT) or membrane integrity (LDH release)—to build a comprehensive picture of how the compound affects cell health.[7][14]

This protocol is designed to be self-validating through the inclusion of appropriate controls.

-

Cell Plating: Seed a relevant cell line (e.g., HepG2 human liver carcinoma cells) into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Preparation: Prepare a 2X stock concentration series of the brominated aromatic compound in culture medium via serial dilution. The solvent (e.g., DMSO) concentration should be kept constant across all wells (typically ≤0.5%).

-

Dosing: Remove the old medium from the cells and add 100 µL of the 2X compound dilutions to the appropriate wells.

-

Test Wells: Compound dilutions (in triplicate).

-

Vehicle Control: Medium with solvent only (in triplicate). This defines 100% cell viability.

-

Positive Control: Medium with a known cytotoxic agent (e.g., 10% DMSO) (in triplicate). This validates the assay's ability to detect cell death.

-

Blank Control: Medium only (no cells). This provides the background absorbance.

-

-

Incubation: Incubate the plate for 24 to 48 hours at 37°C, 5% CO₂.

-

MTS Reagent Addition: Add 20 µL of MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well.[15]

-

Final Incubation: Incubate for 1-4 hours at 37°C, 5% CO₂. During this time, viable cells convert the MTS tetrazolium salt into a colored formazan product.[15]

-

Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

-

Analysis:

-

Subtract the average absorbance of the blank control from all other wells.

-

Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

-

Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value (the concentration that inhibits cell viability by 50%).

-

Data Presentation:

| Compound | Cell Line | Exposure (hr) | IC₅₀ (µM) |

| Tetrabromobisphenol A (TBBPA) | HepG2 | 24 | 15.5 |

| BDE-47 | HepG2 | 24 | > 100 |

| BDE-99 | HepG2 | 24 | 75.2 |

| Hexabromocyclododecane (HBCDD) | HepG2 | 24 | 8.9 |

| Note: These are example values for illustrative purposes. |

Genotoxicity: Assessing the Potential for DNA Damage

Expertise & Experience: Genotoxicity, the ability of a chemical to damage DNA, is a critical endpoint because it is often linked to carcinogenicity.[16][17] A comprehensive screen should include assays for both gene mutations and chromosomal damage. The bacterial reverse mutation assay, or Ames test, is the gold standard for detecting point mutations and frameshift mutations.[18][19] Its trustworthiness is enhanced by using multiple bacterial strains, each sensitive to different types of mutagens, and by incorporating a mammalian metabolic activation system (S9 fraction), which mimics how the liver might process the compound into a more reactive metabolite.[20][21] To assess direct DNA strand breaks, the Comet Assay is a highly sensitive method that visualizes DNA damage in individual eukaryotic cells.[16][22]

This protocol follows OECD Guideline 471 and is validated by strain-specific positive controls and a clear dose-response.

-

Strain Preparation: Grow overnight cultures of appropriate Salmonella typhimurium strains (e.g., TA98 for frameshift mutations, TA100 for base-pair substitutions) at 37°C.[20]

-

Metabolic Activation: Prepare the S9 mix from induced rat liver homogenate if metabolic activation is being assessed. Keep on ice.

-

Test Article Preparation: Dissolve the brominated compound in a suitable solvent (e.g., DMSO) to create a concentration series.

-

Assay Procedure (for each strain, with and without S9):

-

To a sterile tube, add in order:

-

2 mL of molten top agar (kept at 45°C).

-

0.1 mL of the bacterial culture.

-

0.1 mL of the test compound dilution OR control solution.

-

0.5 mL of S9 mix OR sodium phosphate buffer (for non-activation plates).[21]

-

-

Controls:

-

Negative (Vehicle) Control: Solvent only.

-

Positive Control (without S9): Known direct-acting mutagen (e.g., sodium azide for TA100).

-

Positive Control (with S9): Known pro-mutagen (e.g., 2-aminoanthracene for all strains).

-

-

-